Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate
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Overview
Description
Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methylpyrazole with sodium nitrite to form 3-methyl-4-nitro-1H-pyrazole.
Amidation: The chlorinated pyrazole is then reacted with butanoyl chloride to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-amino-5-methyl-3-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoic acid.
Scientific Research Applications
Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-5-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
Methyl 2-[4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-YL)butanamido]benzoate: A structural isomer with different substitution patterns.
Uniqueness
Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, nitro group, and benzoate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5/c1-10-14(17)15(21(24)25)19-20(10)9-5-8-13(22)18-12-7-4-3-6-11(12)16(23)26-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMWGOATLZMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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